2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol
Description
2-[(2,3-Dihydro-1H-inden-5-ylamino)methyl]phenol is a synthetic organic compound featuring a 2,3-dihydro-1H-indene backbone substituted with an aminomethylphenol group. Its synthesis typically involves Friedel-Crafts alkylation, amination, and oxidation steps, as seen in analogous indene derivatives .
Properties
IUPAC Name |
2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-16-7-2-1-4-14(16)11-17-15-9-8-12-5-3-6-13(12)10-15/h1-2,4,7-10,17-18H,3,5-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJZDJSILAOXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NCC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol typically involves the Tscherniac-Einhorn reaction. This method starts with the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst. The resulting product undergoes hydrolysis to convert the phthalimido group to an amino group
Chemical Reactions Analysis
2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The indene moiety can interact with hydrophobic pockets in proteins, while the phenol group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s uniqueness lies in its ortho-hydroxyphenylmethylamino substituent. Key analogues include:
Key Observations :
- Positional Isomerism : Compounds aA and cC () differ in hydroxyl group placement (ortho vs. para), affecting hydrogen-bonding capacity and solubility. The target compound’s ortho-hydroxyl group may enhance intramolecular interactions compared to cC .
- Functional Group Impact: Replacement of the phenolic group with esters (e.g., ethyl acetate in ) or amides (e.g., benzamide in ) alters lipophilicity and metabolic stability. Amide derivatives generally exhibit higher stability but lower aqueous solubility than the phenolic target .
Physicochemical and Pharmacological Properties
Analytical Characterization
- NMR and MS : Used extensively for indene derivatives (e.g., ¹H/¹³C NMR for methyl 5-chloro-inden-2-carboxylate in ) .
Biological Activity
2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol is an organic compound notable for its unique structural features, including a phenolic group and an indene derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is C₁₆H₁₇N₁O, with a molecular weight of 239.31 g/mol .
Chemical Structure and Properties
The structure of 2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol includes:
- A phenolic hydroxyl group (-OH), which is crucial for its biological activity.
- An indene moiety , which enhances hydrophobic interactions with biological macromolecules.
These functional groups contribute to the compound's reactivity and interaction with various biological targets .
The mechanism of action involves:
- Hydrogen bonding between the hydroxyl group and amino acid residues in proteins.
- Hydrophobic interactions facilitated by the indene structure, which can modulate enzyme activity and receptor functions .
Antimicrobial Activity
Research indicates that 2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different pathogens are summarized in Table 1.
| Pathogen | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results indicate that the compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
Preliminary studies suggest that 2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol may possess anticancer properties. The compound's ability to interact with cellular targets could potentially inhibit cancer cell proliferation through mechanisms similar to those observed in other phenolic compounds .
Case Studies
A case study involving the synthesis and biological evaluation of derivatives of this compound highlighted its potential in drug development. Researchers synthesized several analogs and evaluated their biological activities, finding that modifications to the phenolic structure significantly influenced their antimicrobial efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
